1-Methoxyborocane
Description
Borocane derivatives, such as azaborocanes, are boron-nitrogen heterocycles with applications in medicinal chemistry and materials science due to their unique electronic and structural properties. For example, 5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione (CAS 1257739-11-9, ) is a structurally related compound featuring a boron atom integrated into a six-membered ring system.
Properties
CAS No. |
60579-50-2 |
|---|---|
Molecular Formula |
C8H17BO |
Molecular Weight |
140.03 g/mol |
IUPAC Name |
1-methoxyborocane |
InChI |
InChI=1S/C8H17BO/c1-10-9-7-5-3-2-4-6-8-9/h2-8H2,1H3 |
InChI Key |
YFURYWBLVHFUNR-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCCCCCC1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxyborocane can be synthesized through several methods. One common approach involves the reaction of boronic acid with methanol under controlled conditions. The reaction typically requires a catalyst, such as palladium, to facilitate the formation of the boron-oxygen bond. The process is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of 1-Methoxyborocane often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxyborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert 1-Methoxyborocane to borane derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like thionyl chloride or phosphorus tribromide
Major Products Formed:
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted borocanes depending on the reagents used
Scientific Research Applications
1-Methoxyborocane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: 1-Methoxyborocane is used in the production of advanced materials, such as boron-containing polymers and ceramics .
Mechanism of Action
The mechanism of action of 1-Methoxyborocane involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with nucleophiles, such as hydroxyl and amino groups. This property makes it useful in catalysis and as a building block in organic synthesis. The methoxy group enhances the solubility and reactivity of the compound, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
The following analysis compares compounds structurally or functionally related to the hypothesized 1-Methoxyborocane, focusing on boron-containing derivatives and methoxy-substituted alkanes.
Boron-Containing Methoxy Compounds
Key Findings :
- Azaborocane derivatives (e.g., ) exhibit structural complexity suitable for drug development but lack detailed toxicity profiles.
- Methoxy-substituted phenylboronic acids () are versatile in cross-coupling reactions, though their stability and safety depend on substituent patterns.
Methoxy-Substituted Alkanes
Key Findings :
- 1-Methoxyoctadecane () is a long-chain ether with industrial applications but requires environmental precautions to prevent drainage contamination.
- Shorter-chain analogs like 1-Methoxypropane () prioritize flammability management, while medium-chain derivatives (e.g., 1-Methoxydecane) serve niche synthetic roles.
Other Methoxy-Substituted Compounds
Key Findings :
- Methoxy-substituted aromatic compounds (e.g., isoflavones, indanones) are valuable in medicinal chemistry but require rigorous cytotoxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
